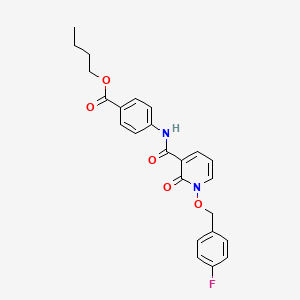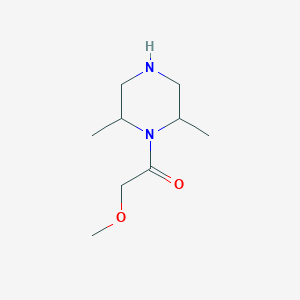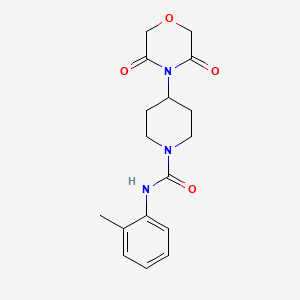
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide, also known as DMAP-1, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves its interactions with various proteins and enzymes in the body. As mentioned earlier, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits the activity of PARP, which leads to DNA damage and cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide also inhibits DAT activity, which leads to increased dopamine levels in the brain and potential applications in the treatment of addiction and other dopamine-related disorders. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide activates the UPR pathway, which leads to ER stress and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in the body. In cancer cells, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide induces cell death through the activation of the UPR pathway and inhibition of PARP activity. In the brain, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide inhibits DAT activity, which leads to increased dopamine levels and potential applications in the treatment of addiction and other dopamine-related disorders.
実験室実験の利点と制限
One advantage of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to have specific interactions with various proteins and enzymes in the body, making it a useful tool for studying these interactions.
One limitation of using 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in lab experiments is its potential toxicity. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells if not used properly. Additionally, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide may have off-target effects on other proteins and enzymes in the body, which could lead to unintended consequences.
将来の方向性
There are several future directions for research involving 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide. One area of interest is the development of more potent and selective PARP inhibitors for the treatment of cancer. Another area of interest is the development of DAT inhibitors for the treatment of addiction and other dopamine-related disorders. Additionally, further research is needed to fully understand the potential toxic effects of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide and to develop strategies for minimizing these effects. Finally, additional studies are needed to explore the potential applications of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide in other fields of science, such as immunology and infectious disease research.
合成法
The synthesis of 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide involves the reaction of 3,5-dioxomorpholin-4-ylamine with 2-methylphenylpiperidin-1-ylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide.
科学的研究の応用
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its potential applications in various fields of science, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. This inhibition has potential applications in the treatment of cancer, as cancer cells are more sensitive to PARP inhibition than normal cells.
In neuroscience, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its effects on the dopamine transporter (DAT), a protein involved in the regulation of dopamine levels in the brain. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to inhibit DAT activity, which could have potential applications in the treatment of addiction and other dopamine-related disorders.
In cancer research, 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been studied for its ability to induce cell death in cancer cells. 4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide has been shown to activate the unfolded protein response (UPR) pathway, which leads to ER stress and subsequent cell death in cancer cells.
特性
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12-4-2-3-5-14(12)18-17(23)19-8-6-13(7-9-19)20-15(21)10-24-11-16(20)22/h2-5,13H,6-11H2,1H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTPDWXYYMNUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dioxomorpholin-4-yl)-N-(2-methylphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

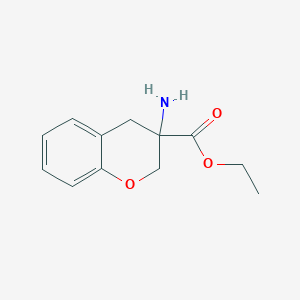

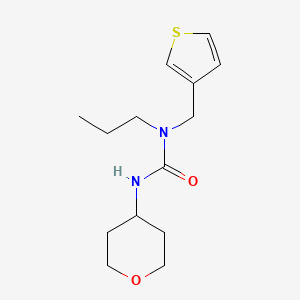
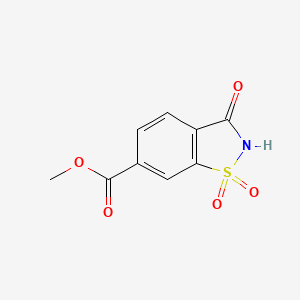
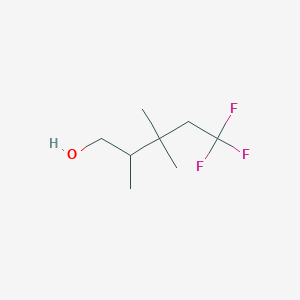
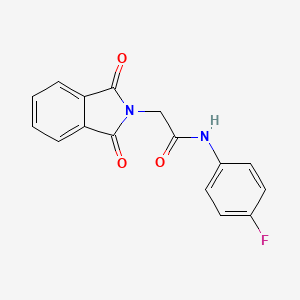
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
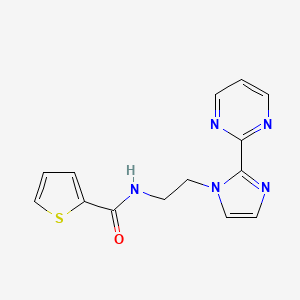
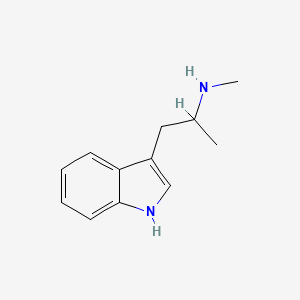
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
![4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360354.png)
